![molecular formula C18H14F3N3O B2519147 (4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one CAS No. 320424-81-5](/img/structure/B2519147.png)
(4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one
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Description
(4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one is a useful research compound. Its molecular formula is C18H14F3N3O and its molecular weight is 345.325. The purity is usually 95%.
BenchChem offers high-quality (4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- STK897994 has shown promise as an anticancer agent. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Mechanistically, it may interfere with key cellular pathways involved in tumor growth and survival .
- Studies suggest that STK897994 possesses neuroprotective properties. It may mitigate oxidative stress, inflammation, and neuronal damage. Researchers explore its potential in treating neurodegenerative conditions such as Alzheimer’s disease and Parkinson’s disease .
- STK897994 exhibits antibacterial effects against certain bacterial strains. Investigations focus on its mechanism of action, potential synergies with existing antibiotics, and applications in combating drug-resistant bacteria .
- The compound’s anti-inflammatory properties have drawn interest. Researchers explore its impact on inflammatory pathways, cytokine production, and immune responses. Applications range from autoimmune diseases to chronic inflammatory conditions .
- STK897994 may influence metabolic pathways, including lipid metabolism and glucose homeostasis. Studies investigate its effects on adipose tissue, insulin sensitivity, and obesity-related complications .
- Researchers use STK897994 as a chemical probe to study biological processes. Its unique structure and reactivity make it valuable for understanding enzyme interactions, protein-ligand binding, and drug design .
Anticancer Potential
Neuroprotection and Neurodegenerative Diseases
Antibacterial Activity
Inflammation Modulation
Metabolic Disorders and Obesity
Chemical Biology and Drug Design
properties
IUPAC Name |
5-methyl-2-phenyl-4-[[2-(trifluoromethyl)phenyl]iminomethyl]-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O/c1-12-14(17(25)24(23-12)13-7-3-2-4-8-13)11-22-16-10-6-5-9-15(16)18(19,20)21/h2-11,23H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAKWKAXGBFBKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-5-methyl-2-phenyl-4-({[2-(trifluoromethyl)phenyl]amino}methylidene)-2,4-dihydro-3H-pyrazol-3-one |
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